molecular formula C22H23BO3 B6321452 2-(4-Benzyloxy-1-naphthyl)-5,5-dimethyl-1,3,2-dioxaborinane CAS No. 2096997-74-7

2-(4-Benzyloxy-1-naphthyl)-5,5-dimethyl-1,3,2-dioxaborinane

Cat. No. B6321452
CAS RN: 2096997-74-7
M. Wt: 346.2 g/mol
InChI Key: ATOGXOJBJMKZFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Benzyloxy-1-naphthyl)-5,5-dimethyl-1,3,2-dioxaborinane, often referred to as 2-Bn-DMDO, is a boronic acid derivative that has been widely studied for its potential applications in scientific research. It has been used in various fields, including biochemistry, organic chemistry, and medicinal chemistry.

Scientific Research Applications

2-Bn-DMDO has been used in various scientific research applications. It has been used as a reagent for the synthesis of various organic compounds, such as amides, esters, and ketones. It has also been used for the synthesis of peptide-based compounds, as well as for the synthesis of boron-containing compounds. In addition, 2-Bn-DMDO has been used in the synthesis of glycosides and glycoconjugates.

Mechanism of Action

2-Bn-DMDO is believed to act as a proton acceptor in the presence of a proton donor, such as an acid catalyst. This enables the formation of a covalent bond between the boron atom and the proton donor, resulting in the formation of a boron-containing compound.
Biochemical and Physiological Effects
2-Bn-DMDO has been found to have various biochemical and physiological effects. It has been found to inhibit the activity of enzymes, such as glutathione S-transferase, and to induce apoptosis in cancer cells. In addition, it has been found to have anti-inflammatory and anti-oxidant properties, as well as to have anti-cancer and anti-microbial effects.

Advantages and Limitations for Lab Experiments

2-Bn-DMDO has several advantages for lab experiments. It is a relatively inexpensive reagent, and it can be easily synthesized in high yields. In addition, it is a stable compound and it is relatively non-toxic. However, there are some limitations to its use in lab experiments. For example, it is not soluble in water and it can be difficult to obtain pure samples of the compound.

Future Directions

The potential applications of 2-Bn-DMDO are numerous and there are many potential future directions for research. These include further exploration of its biochemical and physiological effects, as well as its potential applications in drug discovery and development. In addition, further research could be conducted on its potential applications in biotechnology, such as for the production of biofuels, and in nanotechnology, such as for the development of nanomaterials. Finally, further research could be conducted on its potential applications in medical diagnostics and therapeutics.

Synthesis Methods

2-Bn-DMDO is synthesized from the reaction of 4-benzyloxy-1-naphthaldehyde with 5,5-dimethyl-1,3,2-dioxaborinane in methanol, in the presence of an acid catalyst. The reaction is carried out at room temperature and the product is isolated as a white solid. The synthesis of 2-Bn-DMDO has been reported in several studies and the yields of the reaction have been found to be in the range of 80-90%.

properties

IUPAC Name

5,5-dimethyl-2-(4-phenylmethoxynaphthalen-1-yl)-1,3,2-dioxaborinane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23BO3/c1-22(2)15-25-23(26-16-22)20-12-13-21(19-11-7-6-10-18(19)20)24-14-17-8-4-3-5-9-17/h3-13H,14-16H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATOGXOJBJMKZFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OCC(CO1)(C)C)C2=CC=C(C3=CC=CC=C23)OCC4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23BO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.